molecular formula C15H22N4O B2924570 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide CAS No. 2097933-54-3

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2924570
CAS No.: 2097933-54-3
M. Wt: 274.368
InChI Key: OYIMRLWNXZFPLK-UHFFFAOYSA-N
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Description

“N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide” is a compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved by reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction conditions are mild and metal-free .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Research has indicated that derivatives similar to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown significant promise as anticancer drugs. MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, has demonstrated substantial antitumor activity in vivo by selectively inhibiting HDACs 1-3 and 11, leading to cancer cell apoptosis and cell-cycle arrest. This suggests the potential therapeutic applications of related compounds in oncology (Zhou et al., 2008).

Antimicrobial Activity

Compounds structurally related to this compound have been studied for their antimicrobial properties. For instance, new pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, highlighting the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the compounds' potential as anticancer agents, suggesting that modifications in the phenyl ring of the side chain can influence their potency against cancer by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(12-5-1-2-6-12)18-11-13-7-3-10-19(13)15-16-8-4-9-17-15/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIMRLWNXZFPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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